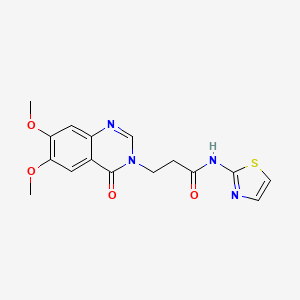![molecular formula C22H27N3O4 B14937424 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14937424.png)
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, an isoindole core, and a cycloheptyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, the introduction of the cycloheptyl group, and the attachment of the acetylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-acetylpiperazin-1-yl)carbonyl]benzoic acid
- 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-methylaniline
- 5-[(4-acetylpiperazin-1-yl)carbonyl]-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its cycloheptyl group and isoindole core are particularly noteworthy, potentially offering advantages in terms of stability, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H27N3O4 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
5-(4-acetylpiperazine-1-carbonyl)-2-cycloheptylisoindole-1,3-dione |
InChI |
InChI=1S/C22H27N3O4/c1-15(26)23-10-12-24(13-11-23)20(27)16-8-9-18-19(14-16)22(29)25(21(18)28)17-6-4-2-3-5-7-17/h8-9,14,17H,2-7,10-13H2,1H3 |
Clé InChI |
HJQDSVVBBJZSFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)

![4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14937374.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
![4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937429.png)
![Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14937437.png)
